6-Azaspiro[3.5]nonan-2-ol hydrochloride

Medicinal Chemistry Chemical Biology Spirocyclic Scaffolds

6-Azaspiro[3.5]nonan-2-ol hydrochloride (CAS 2306270-07-3) is a spirocyclic amine building block featuring a unique 6-aza substitution pattern. It has a molecular formula of C₈H₁₆ClNO and a molecular weight of 177.67 g/mol.

Molecular Formula C8H16ClNO
Molecular Weight 177.67
CAS No. 2306270-07-3
Cat. No. B2948307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azaspiro[3.5]nonan-2-ol hydrochloride
CAS2306270-07-3
Molecular FormulaC8H16ClNO
Molecular Weight177.67
Structural Identifiers
SMILESC1CC2(CC(C2)O)CNC1.Cl
InChIInChI=1S/C8H15NO.ClH/c10-7-4-8(5-7)2-1-3-9-6-8;/h7,9-10H,1-6H2;1H
InChIKeySACGXSXYVHUIGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Azaspiro[3.5]nonan-2-ol hydrochloride: Molecular Profile and Core Characteristics


6-Azaspiro[3.5]nonan-2-ol hydrochloride (CAS 2306270-07-3) is a spirocyclic amine building block featuring a unique 6-aza substitution pattern . It has a molecular formula of C₈H₁₆ClNO and a molecular weight of 177.67 g/mol . The compound is supplied as a hydrochloride salt, which enhances its stability and aqueous solubility for research applications . As a specialty spirocyclic scaffold, it provides structural diversity valuable in optimizing drug candidates for properties like bioavailability and target engagement .

6-Azaspiro[3.5]nonan-2-ol hydrochloride: Why Spirocyclic Core Positioning Precludes Generic Substitution


The precise placement of the nitrogen atom within the spiro[3.5]nonane framework dictates the compound's reactivity, conformational preferences, and potential biological interactions . In the azaspiro[3.5]nonane family, isomers such as 2-azaspiro[3.5]nonane (CAS 1303968-07-1) and 7-azaspiro[3.5]nonane derivatives [1] exhibit distinct chemical and biological profiles. 6-Azaspiro[3.5]nonan-2-ol hydrochloride uniquely incorporates both the nitrogen at the 6-position and a hydroxyl group at the 2-position, creating a bifunctional scaffold with a specific hydrogen bond donor/acceptor pattern and a defined exit vector for further derivatization . This specific arrangement cannot be replicated by other isomers or simplified piperidine/cyclobutane fragments, making generic substitution unreliable for SAR studies or proprietary synthesis.

6-Azaspiro[3.5]nonan-2-ol hydrochloride: Quantitative Differentiation Evidence for Procurement Decisions


Spirocyclic Core and Substituent Pattern: Distinct Conformational and Biological Properties Compared to Isomers

The 6-azaspiro[3.5]nonan-2-ol scaffold possesses a unique combination of a nitrogen at the 6-position and a hydroxyl at the 2-position. This differentiates it from the 7-azaspiro[3.5]nonane core, which has been identified as a lead scaffold for fatty acid amide hydrolase (FAAH) inhibitors with potency values (k(inact)/K(i)) exceeding 1500 M⁻¹s⁻¹ [1]. In contrast, the 2-azaspiro[3.5]nonan-1-one core is associated with cholesterol absorption inhibition [2]. The specific arrangement in 6-azaspiro[3.5]nonan-2-ol provides a distinct vector and hydrogen bonding network, offering a different profile for biological target engagement .

Medicinal Chemistry Chemical Biology Spirocyclic Scaffolds

Commercial Purity and Batch-to-Batch Consistency: Benchmarking Against Typical Building Block Standards

Vendor specifications for 6-Azaspiro[3.5]nonan-2-ol hydrochloride consistently report a minimum purity of 97% [REFS-1, REFS-2]. This is a standard threshold for research-grade building blocks, ensuring reliability in synthetic applications. For comparison, similar spirocyclic amine building blocks, such as 2-Azaspiro[3.5]nonane hydrochloride, are also commercially available with purities ranging from 95% to 98% . The availability of batch-specific analytical data (e.g., NMR, HPLC) from multiple suppliers further supports consistent quality .

Analytical Chemistry Quality Control Chemical Procurement

Synthetic Accessibility and Functional Group Compatibility: A Versatile Bifunctional Building Block

6-Azaspiro[3.5]nonan-2-ol hydrochloride is a bifunctional molecule containing both a secondary amine (protected as the hydrochloride salt) and a secondary alcohol . This combination allows for chemoselective derivatization, enabling the rapid construction of more complex spirocyclic structures. In contrast, simpler analogs like 2-Azaspiro[3.5]nonane lack the hydroxyl handle . The synthesis of this core has been reported via a one-step protocol in quantitative yield using adapted Vilsmeier conditions, highlighting its efficient accessibility [1]. This synthetic efficiency compares favorably to multi-step sequences often required for other substituted azaspirocycles.

Organic Synthesis Medicinal Chemistry Spirocyclic Building Blocks

Physicochemical Property Predictions: pKa and Lipophilicity Compared to a Protected Analog

Predicted physicochemical properties provide insights into the behavior of 6-Azaspiro[3.5]nonan-2-ol hydrochloride in biological systems. While experimental data are not available, in silico predictions for the closely related Boc-protected analog (6-Boc-2-hydroxy-6-azaspiro[3.5]nonane) provide a useful baseline. This analog has a predicted pKa of 14.97 ± 0.20 and a predicted density of 1.12 ± 0.1 g/cm³ . The free amine of the target compound is expected to have a significantly lower pKa (more basic) due to the absence of the electron-withdrawing Boc group, which would alter its ionization state at physiological pH and thus impact its solubility and permeability profile relative to the protected form.

Physicochemical Properties Drug Discovery ADME

Potential for Stereochemical Purity: Access to Defined Enantiomers for SAR Studies

The 6-Azaspiro[3.5]nonan-2-ol scaffold contains two chiral centers, leading to four possible stereoisomers. The availability of specific, stereodefined isomers, such as (2S,4R)-6-azaspiro[3.5]nonan-2-ol hydrochloride (CAS 2728726-40-5) [1] and rel-(2r,4s)-6-Azaspiro[3.5]nonan-2-ol hydrochloride (CAS 2977182-98-0) , demonstrates that the synthesis and isolation of enantiomerically pure forms are feasible. In contrast, many simpler spirocyclic building blocks, like 2-Azaspiro[3.5]nonane, are achiral and do not offer this dimension of stereochemical exploration. The ability to procure a specific isomer is crucial for probing the stereochemical requirements of a biological target and for developing a selective drug candidate.

Chiral Chemistry Medicinal Chemistry Structure-Activity Relationship

6-Azaspiro[3.5]nonan-2-ol hydrochloride: Recommended Research and Development Applications


Medicinal Chemistry: Exploring Novel Spirocyclic Chemical Space for Lead Discovery

6-Azaspiro[3.5]nonan-2-ol hydrochloride serves as a privileged scaffold for generating novel compound libraries. Its distinct 6-aza-2-ol substitution pattern provides an alternative to the more common 7-azaspiro[3.5]nonane core, which has been explored for FAAH inhibition [1], and the 2-azaspiro[3.5]nonan-1-one core for cholesterol absorption [2]. This scaffold can be used to probe new biological targets and establish structure-activity relationships in underexplored chemical space.

Organic Synthesis: A Bifunctional Building Block for Complex Molecule Construction

The presence of both a secondary amine (upon neutralization of the HCl salt) and a secondary alcohol makes this compound a versatile intermediate [1]. The amine can be used for reductive aminations, amide bond formation, or sulfonamide synthesis, while the alcohol can be oxidized, alkylated, or used as a leaving group. This orthogonal reactivity enables the efficient synthesis of more complex spiro-fused and polycyclic systems, accelerating the preparation of diverse screening compounds.

Chemical Biology: Probing Stereochemical Requirements in Biological Systems

The commercial availability of specific stereoisomers, such as (2S,4R)-6-azaspiro[3.5]nonan-2-ol hydrochloride [1] and rel-(2r,4s)-6-Azaspiro[3.5]nonan-2-ol hydrochloride [2], enables detailed stereochemical SAR studies. Researchers can use these isomers to investigate the chiral recognition elements of enzymes, receptors, or other biomolecular targets, providing crucial insights for the design of more selective and potent chemical probes or drug candidates.

Physicochemical Property Modulation: Tuning Amine Basicity and Solubility

The free amine of 6-Azaspiro[3.5]nonan-2-ol, in contrast to its Boc-protected counterpart (predicted pKa ~14.97 [1]), is expected to be substantially more basic. This property can be exploited to improve aqueous solubility, facilitate salt formation for formulation development, or enhance interactions with negatively charged binding sites on a protein target. The hydrochloride salt form further ensures good initial aqueous solubility for assay development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Azaspiro[3.5]nonan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.